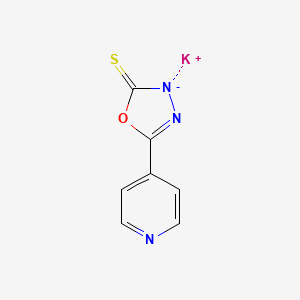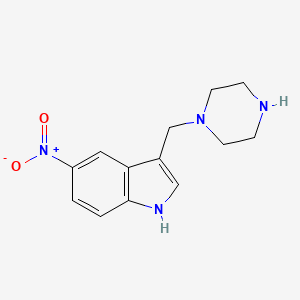
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
描述
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid is a brominated indole derivative with a molecular formula of C13H14O2N1Br1 and a molecular weight of 296.16 g/mol. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 1-isopropyl-3-methyl-1H-indole-4-carboxylic acid using bromine in the presence of a suitable catalyst.
Friedel-Crafts Alkylation: This involves the alkylation of indole with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methylation of 1-isopropyl-3-methyl-1H-indole-4-carboxylic acid can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where the compound is synthesized in controlled batches to ensure consistency and quality.
Continuous Flow Process: Some industrial setups may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can involve the replacement of the bromine atom with other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles like sodium azide, iodide, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves interactions with enzymes, receptors, or other proteins.
相似化合物的比较
6-bromo-1H-indole-4-carboxylic acid: Lacks the isopropyl and methyl groups.
1-isopropyl-3-methyl-1H-indole-4-carboxylic acid: Lacks the bromine atom.
3-bromo-1H-indole: Different position of the bromine atom.
Uniqueness: The presence of both bromine and isopropyl groups on the indole ring makes this compound unique, potentially leading to different biological activities and applications compared to its analogs.
属性
IUPAC Name |
6-bromo-3-methyl-1-propan-2-ylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-7(2)15-6-8(3)12-10(13(16)17)4-9(14)5-11(12)15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMDJRSGZVKODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC(=CC(=C12)C(=O)O)Br)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
![(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)
![2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B8047715.png)

![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)





